(4-bromo-1-methyl-1H-pyrazol-3-yl)(4-nitro-1H-pyrazol-1-yl)methanone
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Overview
Description
(4-bromo-1-methyl-1H-pyrazol-3-yl)(4-nitro-1H-pyrazol-1-yl)methanone is a heterocyclic compound that features both bromine and nitro functional groups attached to pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)(4-nitro-1H-pyrazol-1-yl)methanone typically involves the following steps:
Formation of 4-bromo-1-methyl-1H-pyrazole: This can be achieved by reacting 1-methylpyrazole with bromine under controlled conditions.
Formation of 4-nitro-1H-pyrazole: This involves nitration of pyrazole using a mixture of nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the two pyrazole derivatives using a suitable coupling agent such as a carbodiimide or a phosphonium salt under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under suitable conditions.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a base.
Cyclization: Typically involves the use of strong acids or bases to facilitate ring closure.
Major Products
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its unique structure.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs.
Industry
Mechanism of Action
The mechanism by which (4-bromo-1-methyl-1H-pyrazol-3-yl)(4-nitro-1H-pyrazol-1-yl)methanone exerts its effects is largely dependent on its interaction with molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The combination of both bromine and nitro groups in the same molecule provides unique reactivity and potential for diverse applications. This dual functionality is not commonly found in similar compounds, making (4-bromo-1-methyl-1H-pyrazol-3-yl)(4-nitro-1H-pyrazol-1-yl)methanone a valuable compound for research and development .
Properties
Molecular Formula |
C8H6BrN5O3 |
---|---|
Molecular Weight |
300.07 g/mol |
IUPAC Name |
(4-bromo-1-methylpyrazol-3-yl)-(4-nitropyrazol-1-yl)methanone |
InChI |
InChI=1S/C8H6BrN5O3/c1-12-4-6(9)7(11-12)8(15)13-3-5(2-10-13)14(16)17/h2-4H,1H3 |
InChI Key |
OBMFHTVXSCLPCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2C=C(C=N2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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